Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
Overview
Description
Synthesis Analysis
The synthesis of perfluorinated compounds often involves the use of transfer reagents and the presence of fluoride ions. For instance, per- and polyfluoroaryl mono- and disiloxanes have been used as transfer reagents in the synthesis of highly fluorinated mono- and diethers . Additionally, trimethylsilyl esters have been fluorinated using sulfuryl chloride fluoride to produce phosphorofluoridates of high purity, demonstrating a chemoselective and efficient method for synthesizing such compounds . These methods highlight the synthetic versatility and the potential for creating a wide array of perfluorinated compounds, including the one of interest.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is characterized by the presence of multiple fluorine atoms attached to carbon, which significantly affects their chemical behavior. For example, the reaction of alicyclic perfluoroimines with trimethyl (pentafluorophenyl) silane in the presence of fluoride anion leads to various substitution patterns, indicating the influence of the perfluorinated structure on reactivity . The molecular structure of these compounds is crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
Perfluorinated compounds participate in a variety of chemical reactions. The reaction of trifluoronitrosomethane with trifluoroacryloyl fluoride, for example, yields a copolymer and a small amount of a perfluorinated oxazetidine derivative . These reactions demonstrate the reactivity of perfluorinated compounds and their potential to form complex structures with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are largely determined by their high fluorine content. These compounds exhibit low surface tension and can significantly reduce the surface tension of organic solvents . The presence of fluorine imparts unique properties such as high thermal stability and chemical resistance, making these compounds suitable for various industrial applications. The study of perfluorooctanesulfonate and related fluorochemicals in human blood from several countries also provides insight into the persistence and bioaccumulation potential of these compounds .
Scientific Research Applications
Chemical Reactions and Synthesis
Alicyclic Perfluoroimines Reactions : Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride is involved in reactions with alicyclic perfluoroimines, demonstrating its potential in creating various substituted compounds through such interactions (Nishida, Ono, & Abe, 2000).
Synthesis of Fluorinated Tertiary Thio- and Selenoethers : This compound has been used in reactions with sulfenyl or selenenyl chloride, resulting in fluorinated tertiary thio- and selenoethers, showcasing its versatility in synthetic chemistry (Suzuki, Satake, Uno, & Shimizu, 1987).
Material Science and Surface Treatments
Modified Surface Wettability : In material science, the compound is used to modify surface properties, such as creating surfaces with controlled wettability, ranging from superamphiphobic to superoleophobic–superhydrophilic characteristics. This application is crucial in the development of advanced materials for oil and water separation (Saito et al., 2016).
Fluorocarbon Surfactants Synthesis : The compound plays a role in synthesizing fluorocarbon surfactants, which have applications in reducing surface tensions of organic solvents, indicating its importance in industrial applications (Han, Zhang, Li, & Li, 2009).
Environmental Impact Studies
- Perfluorochemicals in Human Blood : Studies involving perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride also encompass environmental and health impact assessments. Research has been conducted on the occurrence of similar perfluorochemicals in human blood, highlighting the need to understand the environmental and health impacts of these compounds (Kannan et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F24O4/c13-1(37)2(14,6(19,20)21)38-11(33,34)4(17,8(25,26)27)40-12(35,36)5(18,9(28,29)30)39-10(31,32)3(15,16)7(22,23)24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYQDKPSLAINNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880242 | |
Record name | Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride | |
CAS RN |
27639-98-1 | |
Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27639-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027639981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27639-98-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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